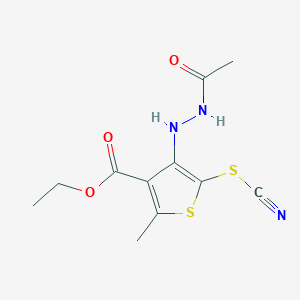![molecular formula C28H21NO7S3 B273728 N-(benzenesulfonyl)-N-[3-(benzenesulfonyl)-4-hydroxynaphthalen-1-yl]benzenesulfonamide](/img/structure/B273728.png)
N-(benzenesulfonyl)-N-[3-(benzenesulfonyl)-4-hydroxynaphthalen-1-yl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(benzenesulfonyl)-N-[3-(benzenesulfonyl)-4-hydroxynaphthalen-1-yl]benzenesulfonamide, commonly known as BNPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, environmental science, and material science. BNPP is a sulfonamide derivative that is synthesized from the reaction of 4-hydroxy-3-nitrobenzenesulfonic acid with 4-aminobenzenesulfonic acid.
Wirkmechanismus
The mechanism of action of BNPP is not fully understood. However, it is believed that BNPP inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. BNPP has also been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol, which may contribute to its anticancer properties. In environmental science, BNPP acts as a fluorescent probe by binding to heavy metal ions and emitting fluorescence.
Biochemical and Physiological Effects:
BNPP has been shown to exhibit both biochemical and physiological effects. In vitro studies have shown that BNPP inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. BNPP has also been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol. In vivo studies have shown that BNPP has low toxicity and is well tolerated by animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BNPP in lab experiments is its potential applications in various fields of science, including medicine, environmental science, and material science. BNPP is also relatively easy to synthesize and purify. However, one of the limitations of using BNPP in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of BNPP. In medicine, further studies are needed to investigate the anticancer properties of BNPP and its potential use as a diagnostic tool for cancer detection. In environmental science, further studies are needed to optimize the use of BNPP as a fluorescent probe for the detection of heavy metal ions in water. In material science, further studies are needed to explore the potential applications of BNPP in the development of organic electronic devices.
Synthesemethoden
The synthesis of BNPP involves the reaction of 4-hydroxy-3-nitrobenzenesulfonic acid with 4-aminobenzenesulfonic acid. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid or sulfuric acid, at high temperature and pressure. The resulting product is a yellow crystalline solid that is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
BNPP has been extensively studied for its potential applications in various fields of science. In medicine, BNPP has been shown to exhibit anticancer properties by inhibiting the growth and proliferation of cancer cells. BNPP has also been studied for its potential use as a diagnostic tool for cancer detection. In environmental science, BNPP has been used as a fluorescent probe for the detection of heavy metal ions in water. BNPP has also been studied for its potential applications in material science, such as in the development of organic electronic devices.
Eigenschaften
Molekularformel |
C28H21NO7S3 |
|---|---|
Molekulargewicht |
579.7 g/mol |
IUPAC-Name |
N-(benzenesulfonyl)-N-[3-(benzenesulfonyl)-4-hydroxynaphthalen-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C28H21NO7S3/c30-28-25-19-11-10-18-24(25)26(20-27(28)37(31,32)21-12-4-1-5-13-21)29(38(33,34)22-14-6-2-7-15-22)39(35,36)23-16-8-3-9-17-23/h1-20,30H |
InChI-Schlüssel |
FFJXAGBJOVZKOW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3C(=C2)N(S(=O)(=O)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5)O |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3C(=C2)N(S(=O)(=O)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione](/img/structure/B273647.png)
![1-(8-Methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-phenoxy-2-propanol](/img/structure/B273648.png)



![2-[(1-adamantylamino)methyl]-5-nitro-1-methyl-3-phenyl-1H-indole](/img/structure/B273660.png)

![3-(phenylsulfanyl)-2,3,8,9,10,11-hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione](/img/structure/B273665.png)

![12-Hydroxynaphtho[2,3-h]quinolin-7-yl benzenesulfonate](/img/structure/B273671.png)
![1-Methyl-3-[2-(2-oxopyrrolidin-1-yl)ethyl]urea](/img/structure/B273672.png)
![4-[(2-Methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate](/img/structure/B273674.png)
![ethyl 3-amino-9-(hydroxyimino)-9H-pyrrolo[1,2-a]indole-2-carboxylate](/img/structure/B273677.png)
![N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide](/img/structure/B273678.png)